
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% (4-BOC-ClP) is an aromatic compound that is used in a variety of scientific research applications. It is a derivative of 2-chlorophenol, which is a common aromatic compound found in many industrial and consumer products. 4-BOC-ClP is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C. It is a widely used chemical reagent in the field of organic synthesis and has a variety of applications in the field of biochemistry and pharmacology.
科学研究应用
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has a variety of applications in the field of scientific research. It is used as a reagent in the synthesis of organic compounds and can be used in the synthesis of a variety of heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and as a building block in the synthesis of pharmaceuticals. In addition, it is used in the synthesis of various fluorescent probes and can be used to detect the presence of specific molecules in a sample.
作用机制
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% is not fully understood. However, it is known that the compound is able to form a covalent bond with the target molecule. This bond is then broken down by the hydrolysis of the BOC group, resulting in the release of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% are not well understood. However, it is known that the compound can be toxic to cells, as it is able to form covalent bonds with cellular components. In addition, the compound can cause oxidative stress in cells, which can lead to cell death.
实验室实验的优点和局限性
The main advantage of using 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% in scientific research is its ability to form covalent bonds with target molecules. This makes it a useful tool for detecting and isolating specific molecules in a sample. In addition, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is toxic to cells and can cause oxidative stress, which can limit its use in certain experiments.
未来方向
There are a variety of potential future directions for 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95%. One potential future direction is to use the compound as a tool for detecting and isolating specific molecules in a sample. In addition, the compound could be used to develop new fluorescent probes for biological and medical research. Furthermore, the compound could be used in the synthesis of new pharmaceuticals and other organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
合成方法
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% can be synthesized from 2-chlorophenol, which is the starting material. The synthesis of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% involves the reaction of 2-chlorophenol with 4-bromobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically in the range of 70-90%.
属性
IUPAC Name |
tert-butyl N-[4-(3-chloro-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGRIJGUQCJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-2-chlorophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

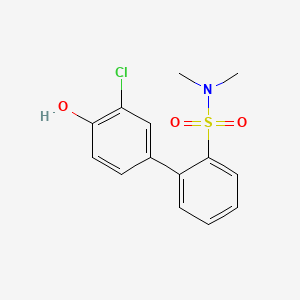

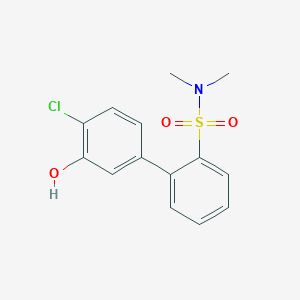
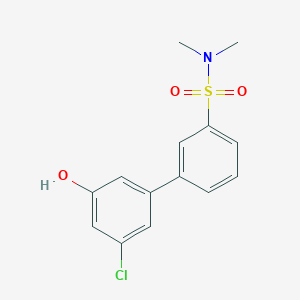
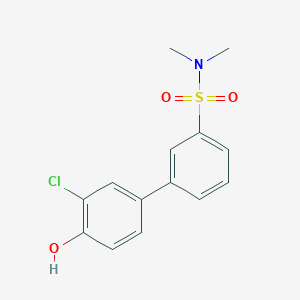
![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)

![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)
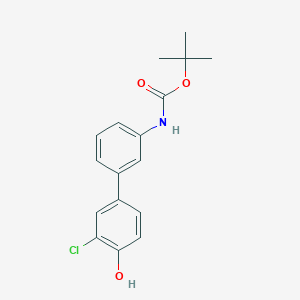


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)